molecular formula C21H14O3S B587832 LY88074 CAS No. 177744-96-6

LY88074

Cat. No.: B587832
CAS No.: 177744-96-6
M. Wt: 346.4 g/mol
InChI Key: YCHUQIIHHWWHLR-UHFFFAOYSA-N
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Description

LY88074 is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY88074 typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

LY88074 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated and other substituted derivatives.

Scientific Research Applications

LY88074 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY88074 stands out due to its multiple hydroxyl groups and benzoyl substituent, which confer unique chemical reactivity and biological activity

Properties

CAS No.

177744-96-6

Molecular Formula

C21H14O3S

Molecular Weight

346.4 g/mol

IUPAC Name

(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone

InChI

InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H

InChI Key

YCHUQIIHHWWHLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Synonyms

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL, 3 neck, flask fitted with a thermometer, condenser, and stopper is charged 2-(4-hydroxyphenyl)-3-(4-methoxybenzoyl)-6-hydroxybenzo[b]thiophene (3.0 g, 7.97 mmol) and pyridine hydrochloride (18.5 g, 160 mmol). The contents are heated to 185-190° C. and held at this temperature for 90 minutes. The hot mixture is then poured into 250 mL of ice/water. A yellow solid formed with this addition. The material is extracted into 250 mL of ethyl acetate. The aqueous is then back-extracted with 100 mL of ethyl acetate. The combined organics are washed with 150 mL 1N hydrochloric acid and 150 mL brine. The solvent is removed in vacuo giving a viscous oil. To the oil is added 10 mL of 1:1 methylene chloride/hexanes which induced crystallization. The slurry is cooled to 0° C. and stirred at this temperature for 1 hour. The product is collected by vacuum filtration and washed with 25 mL of 4:1 hexanes/methylene chloride. Drying the solid at 100° C. for 5 hours afforded 2.5 g (86.2%) of a dark yellow solid containing approximately 3% monomethoxy starting material. An analytical sample is obtained by chromatography on silica gel (15:1 methylene chloride:methanol). mp 135° C. (dec); 1H NMR (300.1 MHz, DMSO-d6) δ 6.67 (d, 2H), 6.71 (d, 2H), 6.85 (dd, 1H), 7.17 (d, 2H), 7.25 (d, 1H), 7.32 (d, 1H), 7.57 (d, 2H), 9.73 (br s, 2H), 10.41 (br s, 1H); 13C NMR (75.5 MHz, DMSO-d6) d 107.1, 115.1, 115.4, 115.6, 123.4, 123.9, 128.4, 129.7, 129.9, 132.1, 132.4, 139.2, 140.0, 155.4, 157.8, 162.5, 192.4; MS (FD+) m/e 362 (100), 363 (24), 364 (7); HRMS m/e calc'd for C2H15O4S (M+1): 363.069106, found 363.06990.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methylene chloride hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
dark yellow solid
Yield
86.2%

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